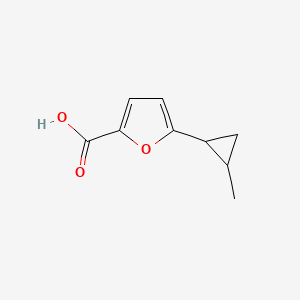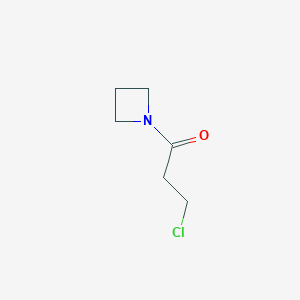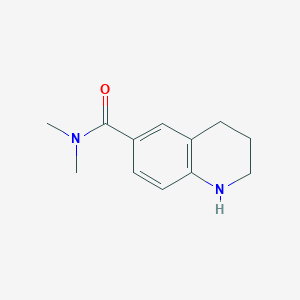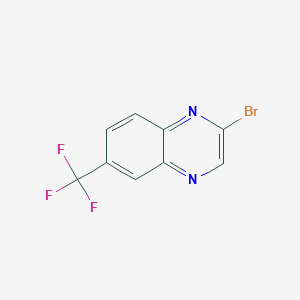
2-Bromo-6-(trifluoromethyl)quinoxaline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of quinoxaline derivatives can be achieved by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds gives the product as quinoxaline .Molecular Structure Analysis
The IUPAC name for this compound is 2-bromo-6-(trifluoromethyl)quinoxaline . The InChI code is 1S/C9H4BrF3N2/c10-8-4-14-7-3-5(9(11,12)13)1-2-6(7)15-8/h1-4H . The molecular weight of this compound is 277.04 .Physical and Chemical Properties Analysis
The compound is a powder at room temperature . The compound is stable under normal temperatures and pressures .Applications De Recherche Scientifique
Synthesis of Quinoxaline Derivatives
2-Bromo-6-(trifluoromethyl)quinoxaline serves as a precursor for synthesizing various quinoxaline derivatives, which have potential applications in medicinal chemistry and material science. For example, a wide range of 2-substituted 3-(trifluoromethyl)quinoxalines, including amino, bromo, chloro, and other derivatives, have been synthesized starting from 3-(trifluoromethyl)quinoxalin-2(1H)-one (Didenko et al., 2015). These derivatives hold promise for various applications, including drug development and organic electronics.
Antimicrobial Activity
Certain bromo and trifluoromethyl-substituted quinoxaline derivatives exhibit significant antimicrobial activity. For instance, derivatives of 2,3-bis(bromomethyl)quinoxaline with substituents at the 6- and/or 7-positions were synthesized and evaluated for their activities against bacteria and fungi. Some of these compounds showed notable antibacterial and antifungal properties, highlighting the potential of this compound derivatives in developing new antimicrobial agents (Ishikawa et al., 2012).
Optical and Morphological Studies
Y-shaped tri-fluoromethyl substituted quinoxaline derivatives have been synthesized and characterized, demonstrating unique optical properties such as absorption, emission, and quantum yield. These compounds exhibited fluorescence in solid state and aggregation-induced emission (AIE) due to restricted intramolecular rotation, making them of interest for optical applications and materials science research (Rajalakshmi & Palanisami, 2020).
Anticancer and Antimicrobial Agents
Research into new bioactive quinoxalines as potential anticancer and antimicrobial agents has led to the synthesis of various mono- or disubstituted quinoxalines, including those based on 2,3-dichloroquinoxaline. Some synthesized compounds showed dual effects as potential anti-cancer and antimicrobial agents, underlining the versatility of this compound derivatives in pharmaceutical research (Abbas et al., 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
2-bromo-6-(trifluoromethyl)quinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF3N2/c10-8-4-14-7-3-5(9(11,12)13)1-2-6(7)15-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSURKDBUCANNAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN=C2C=C1C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676365 | |
| Record name | 2-Bromo-6-(trifluoromethyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240595-08-7 | |
| Record name | 2-Bromo-6-(trifluoromethyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




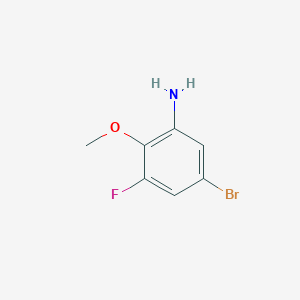


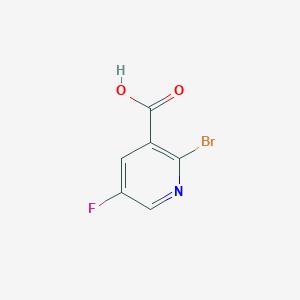
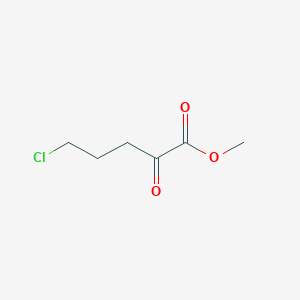
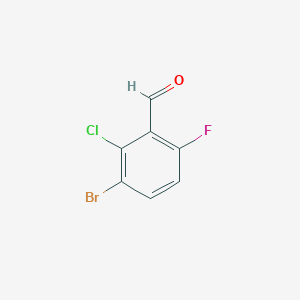
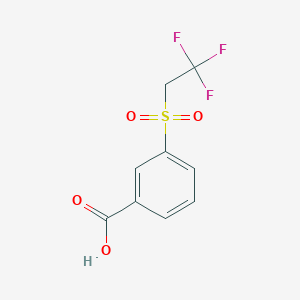
![2-[4-(Bromomethyl)phenoxymethyl]oxolane](/img/structure/B1372949.png)
